![molecular formula C15H17N3O5S2 B2984987 2-{5-[3-(吡咯烷磺酰基)苯基]-1,3,4-恶二唑-2-基硫代}乙酸甲酯 CAS No. 941244-37-7](/img/structure/B2984987.png)
2-{5-[3-(吡咯烷磺酰基)苯基]-1,3,4-恶二唑-2-基硫代}乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains a pyrrolidine ring, a phenyl group, an oxadiazole ring, and a thioacetate group . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring would contribute to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For example, the presence of the pyrrolidine ring could affect its solubility and stability .科学研究应用
抗菌和抗菌特性
合成了一系列新的 1,3,4-恶二唑并评估了它们的抗菌活性。这些化合物表现出有希望的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Karabasanagouda 等人,2007 年; Khalid 等人,2016 年)。
抗癌和抗肿瘤活性
对 1,3,4-恶二唑衍生物的研究也探索了它们的潜在抗癌和抗肿瘤活性。对这些化合物进行合成并针对各种癌细胞系进行评估表明,一些衍生物表现出中等到优异的抗癌活性,为进一步探索抗癌剂奠定了基础 (Ravinaik 等人,2021 年)。
抗抑郁和抗成瘾潜力
一项研究重点关注与 2-{5-[3-(吡咯烷磺酰基)苯基]-1,3,4-恶二唑-2-基硫代}乙酸甲酯在结构上相关的化合物的药理学特性,证明了它作为 κ-阿片受体拮抗剂的潜力。这表明它可用于治疗抑郁症和成瘾等疾病 (Grimwood 等人,2011 年)。
荧光和光致发光应用
一些 1,3,4-恶二唑衍生物表现出强烈的荧光,使其适用于材料科学,特别是在荧光标记和染料的开发中。它们的吸收光谱和荧光特性已得到彻底研究 (Ho 和 Yao,2009 年)。
抗高血压 α-受体阻断剂
合成了 1,3,4-恶二唑的衍生物并评估了它们的抗高血压 α-受体阻断活性,表明许多化合物具有有希望的 α-受体阻断活性且毒性低,表明它们在高血压管理中的潜力 (Abdel-Wahab 等人,2008 年)。
作用机制
未来方向
属性
IUPAC Name |
methyl 2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-13(19)10-24-15-17-16-14(23-15)11-5-4-6-12(9-11)25(20,21)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPWUCYZPMBZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。